SREBP Pathway Selectivity: 25-Hydroxycholest-4-en-3-one vs. 25-Hydroxycholesterol in HMGCR/SREBP Dual-Pathway Profiling
In a luciferase-based dual-pathway profiling assay simultaneously monitoring HMG-CoA reductase (HMGCR) degradation and SREBP transcriptional inhibition, 25-hydroxycholest-4-en-3-one was identified as the sole sterol among a panel of oxysterols and oxylanosterols that selectively inhibits the SREBP pathway without inducing HMGCR degradation [1]. In contrast, 25-hydroxycholesterol induced both HMGCR degradation and SREBP inhibition in a non-selective manner under the same assay system [1]. The 3-oxo-Δ4 modification at the A-ring is the critical structural determinant conferring this selectivity, as the 3β-hydroxy-Δ5 counterpart (25-hydroxycholesterol) lacks pathway discrimination [1].
| Evidence Dimension | Functional selectivity: SREBP inhibition vs. HMGCR degradation in a dual luciferase reporter assay |
|---|---|
| Target Compound Data | Selective SREBP pathway inhibition; no HMGCR degradation induction |
| Comparator Or Baseline | 25-Hydroxycholesterol: non-selective; induces both HMGCR degradation and SREBP inhibition |
| Quantified Difference | Qualitative pathway selectivity (selective vs. non-selective dual activity); the 3-oxo-Δ4 group confers SREBP-only activity whereas the 3β-hydroxy-Δ5 group produces dual activity |
| Conditions | Luciferase-based HMGCR degradation assay and SREBP reporter assay in cultured mammalian cells; oxysterol panel included 25-hydroxycholesterol, lanosterol, and multiple synthetic oxysterols |
Why This Matters
For researchers studying sterol-regulated transcription, selective SREBP inhibition without confounding HMGCR degradation enables cleaner dissection of the SREBP arm of cholesterol homeostasis, a capability that 25-hydroxycholesterol cannot provide.
- [1] Sagimori I, et al. Luciferase-based HMG-CoA reductase degradation assay for activity and selectivity profiling of oxy(lano)sterols. Bioorg Med Chem. 2020;28(3):115298. PMID: 31902650. View Source
